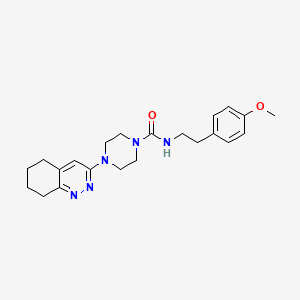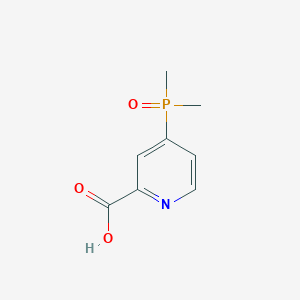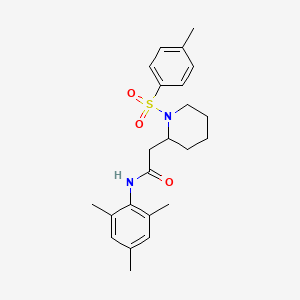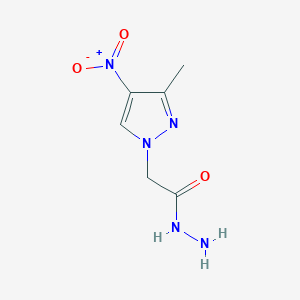![molecular formula C19H24N4O3 B2388111 N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide CAS No. 1326875-73-3](/img/structure/B2388111.png)
N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic benefits. MP-10 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide is not fully understood, but it is thought to act on a variety of cellular pathways and signaling molecules. Some of the mechanisms that have been proposed include:
- Inhibition of cell proliferation: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, potentially through its effects on signaling pathways such as the PI3K/Akt/mTOR pathway.
- Modulation of neurotransmitter systems: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to modulate the activity of various neurotransmitter systems in the brain, including the dopamine and serotonin systems.
- Anti-inflammatory effects: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to have anti-inflammatory effects in animal models of inflammation, potentially through its effects on cytokine signaling pathways.
Biochemical and physiological effects:
N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has a wide range of biochemical and physiological effects, including:
- Modulation of gene expression: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to modulate the expression of various genes involved in cell growth, inflammation, and other cellular processes.
- Alteration of protein activity: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to alter the activity of various proteins involved in cellular signaling pathways, including kinases and phosphatases.
- Regulation of ion channels: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to regulate the activity of various ion channels in the brain and other tissues, potentially contributing to its effects on neurotransmitter systems and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has several advantages as a research tool, including its well-defined chemical structure and its ability to modulate a wide range of cellular processes. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are many potential avenues for future research on N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide, including:
- Further exploration of its anti-tumor effects and potential as a cancer therapy.
- Investigation of its neuroprotective effects and potential therapeutic applications for neurodegenerative diseases.
- Study of its cardiovascular effects and potential as a treatment for cardiovascular disease.
- Exploration of its effects on other physiological systems, such as the immune system and the gastrointestinal tract.
Overall, N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide is a promising compound with a wide range of potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and potential benefits, but its unique chemical structure and diverse effects make it an exciting area of study for researchers in a variety of fields.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide requires specialized knowledge and expertise in organic chemistry.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications in a variety of contexts. Some of the areas in which N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been studied include:
- Cancer treatment: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to have anti-tumor effects in preclinical studies, making it a potential candidate for cancer treatment.
- Neuroprotection: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to protect neurons from damage in animal models of neurodegenerative diseases, suggesting that it could have therapeutic benefits for conditions such as Alzheimer's and Parkinson's disease.
- Cardiovascular disease: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure and improving vascular function.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14-12-18(22-19(20-14)23-10-6-3-7-11-23)26-13-17(24)21-15-8-4-5-9-16(15)25-2/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCSZPGWIWFMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2388028.png)



![3-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2388032.png)

![6-acetyl-N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2388042.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2388045.png)
amino}ethan-1-ol](/img/structure/B2388046.png)



